5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole: is a heterocyclic compound that features an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dichlorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole
- 5-(3,4-dibromophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole
- 5-(3,4-dimethylphenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
What sets 5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole apart from similar compounds is the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H9F2N3O |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9F2N3O/c1-8-2-3-10(7-17-8)13-18-14(20-19-13)9-4-5-11(15)12(16)6-9/h2-7H,1H3 |
InChI Key |
HITVBBDLWZDVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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